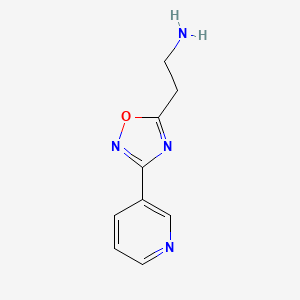

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Overview

Description

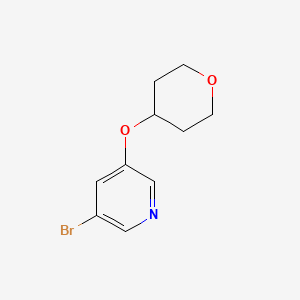

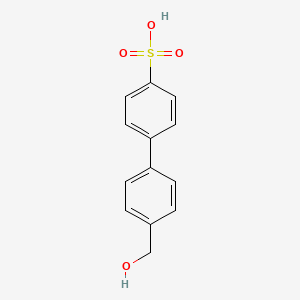

The compound “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The oxadiazole is a class of aromatic heterocycles containing a ring of two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its component parts. The pyridine ring is a six-membered ring with alternating single and double bonds, similar to benzene, but with one carbon atom replaced by nitrogen . The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

The study on Cu(II) complexes, including those related to 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine, has demonstrated significant insights into DNA binding, nuclease activity, and cytotoxicity. Cu(II) complexes with tridentate ligands showed good DNA binding propensity and minor structural changes to calf thymus DNA, indicating potential for therapeutic applications. The complexes exhibited low toxicity for different cancer cell lines, suggesting a balance between efficacy and safety in potential medical applications (Kumar et al., 2012).

Antitumor Activity

Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to this compound, has shed light on their potential antitumor activity. The design and synthesis of these compounds, followed by in vitro anticancer assessments, revealed that some derivatives exhibited significant potency, highlighting the potential for developing new therapeutic agents (Maftei et al., 2016).

Antimicrobial Activity

The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to this compound, has demonstrated significant antimicrobial activity. This compound showed promising results against various microorganisms, indicating its potential as a lead compound for developing new antimicrobial agents (Salimon et al., 2011).

Coordination Chemistry and Catalysis

Investigations into the coordination chemistry of ligands related to this compound have provided valuable insights into their potential applications in catalysis and material science. The synthesis and characterization of complexes with various metals, along with studies on their structural properties and reactivity, highlight the versatility of these ligands in forming coordination compounds with potential applications in catalysis and as functional materials (Hakimi et al., 2013).

Mechanism of Action

Mode of Action

Without identified targets, the mode of action of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine remains unclear. The compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Given its structure, it may influence pathways involving pyridine or oxadiazole moieties .

Pharmacokinetics

Its molecular weight (122.1677 g/mol) and logP (-0.11) suggest that it may have reasonable bioavailability .

properties

IUPAC Name |

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIMAHFYFVMXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629724 | |

| Record name | 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915924-57-1 | |

| Record name | 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)

![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1629007.png)

![2,5,7-Triazaspiro[3.4]octan-8-one](/img/structure/B1629009.png)

![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)